molecular formula C8H8N2O3 B1408778 2,6-Dihydroxy-5-methoxy-4-methylnicotinonitrile CAS No. 1704065-88-2

2,6-Dihydroxy-5-methoxy-4-methylnicotinonitrile

Cat. No. B1408778
CAS RN: 1704065-88-2
M. Wt: 180.16 g/mol
InChI Key: WNFQOOAMDVBCPX-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-5-methoxy-4-methylnicotinonitrile is a chemical compound with the molecular formula C8H8N2O3 . It has a molecular weight of 180.16 g/mol.


Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinonitrile core with hydroxy and methoxy functional groups attached . The exact structure and arrangement of these groups can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Green Synthesis Methods

Studies have reported on the green and efficient synthesis of pyranopyrazoles using similar nicotinonitrile derivatives as organocatalysts. These methods emphasize environmentally friendly approaches, avoiding the use of harmful solvents and promoting energy efficiency (Zolfigol et al., 2013).

Regioselective Reactions

Research on the regioselective reaction of related nicotinonitrile compounds with malononitrile dimer has been conducted. These reactions are significant for the selective synthesis of various organic compounds, demonstrating the versatility of nicotinonitrile derivatives in organic synthesis (Dyadyuchenko et al., 2021).

pH Stability of Azo Dyes

The pH stability of heterocyclic azo dyes having nicotinonitrile derivatives as a component has been explored. These studies provide insights into the design of new dyes with enhanced stability, which is crucial for their application in industrial dyeing processes and materials science (Zhao et al., 2017).

Biological Activity

Several derivatives of 2,6-diazido-4-methylnicotinonitrile have been synthesized and tested as plant growth regulators. This research highlights the potential agricultural applications of nicotinonitrile derivatives in enhancing crop growth and productivity (Dyadyuchenko et al., 2018).

Spectroscopic and Molecular Docking Studies

Spectroscopic techniques and molecular docking studies have been employed to investigate the anticancer potential of nicotinonitrile derivatives. These studies contribute to the understanding of the molecular basis of their activity and their potential use as anticancer agents (Eşme, 2021).

Corrosion Inhibition

Nicotinonitrile derivatives have been studied for their corrosion inhibition properties, particularly in protecting steel in acidic environments. This research is significant for industrial applications, where corrosion resistance is crucial (Ansari et al., 2015).

Future Directions

The future directions for research on 2,6-Dihydroxy-5-methoxy-4-methylnicotinonitrile could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications in medicine. Given the promising results seen with related compounds, there may be potential for this compound in the development of new treatments for drug-resistant cancers .

properties

IUPAC Name

2-hydroxy-5-methoxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-4-5(3-9)7(11)10-8(12)6(4)13-2/h1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFQOOAMDVBCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1C#N)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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